(S)-4-Phenylbut-3-en-2-ol
Overview
Description
(S)-4-Phenylbut-3-en-2-ol is an organic compound characterized by a phenyl group attached to a butenol chain. This compound is notable for its chirality, with the (S)-enantiomer being the focus of this article. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-4-Phenylbut-3-en-2-ol typically involves the asymmetric reduction of 4-Phenylbut-3-en-2-one. One common method is the use of chiral catalysts in the hydrogenation process. For instance, employing a chiral rhodium catalyst under hydrogen gas can yield the desired (S)-enantiomer with high enantiomeric excess.
Industrial Production Methods: Industrial production often scales up the laboratory methods, utilizing large-scale hydrogenation reactors. The reaction conditions are optimized for temperature, pressure, and catalyst concentration to ensure maximum yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form 4-Phenylbut-3-en-2-one. Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.
Reduction: The compound can be further reduced to (S)-4-Phenylbutan-2-ol using hydrogen gas and a palladium catalyst.
Substitution: It can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups, such as halides, using reagents like thionyl chloride.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Thionyl chloride in dichloromethane.
Major Products:
Oxidation: 4-Phenylbut-3-en-2-one.
Reduction: (S)-4-Phenylbutan-2-ol.
Substitution: 4-Phenylbut-3-en-2-yl chloride.
Scientific Research Applications
(S)-4-Phenylbut-3-en-2-ol is utilized in various fields:
Chemistry: As a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential role in biochemical pathways and as a ligand in enzyme studies.
Medicine: Investigated for its pharmacological properties, including potential anti-inflammatory and analgesic effects.
Industry: Used in the manufacture of fragrances and flavoring agents due to its pleasant aroma.
Mechanism of Action
The mechanism by which (S)-4-Phenylbut-3-en-2-ol exerts its effects involves its interaction with specific molecular targets. In biological systems, it may act as a ligand for certain enzymes, altering their activity. The compound’s hydroxyl group can form hydrogen bonds with active site residues, influencing enzyme kinetics and function.
Comparison with Similar Compounds
®-4-Phenylbut-3-en-2-ol: The enantiomer of the compound, differing in its spatial arrangement.
4-Phenylbut-3-en-2-one: The oxidized form of the compound.
4-Phenylbutan-2-ol: The fully reduced form of the compound.
Uniqueness: (S)-4-Phenylbut-3-en-2-ol is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties. Its ability to participate in various chemical reactions while maintaining chirality makes it valuable in asymmetric synthesis and pharmaceutical applications.
Properties
IUPAC Name |
(E,2S)-4-phenylbut-3-en-2-ol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c1-9(11)7-8-10-5-3-2-4-6-10/h2-9,11H,1H3/b8-7+/t9-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIJWGEHOVHJHKB-FLOXNTQESA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=CC1=CC=CC=C1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](/C=C/C1=CC=CC=C1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001307998 | |
Record name | (2S,3E)-4-Phenyl-3-buten-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001307998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81176-43-4, 76946-09-3 | |
Record name | (2S,3E)-4-Phenyl-3-buten-2-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=81176-43-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2S,3E)-4-Phenyl-3-buten-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001307998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2S)-4-phenylbut-3-en-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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